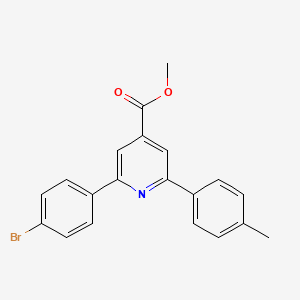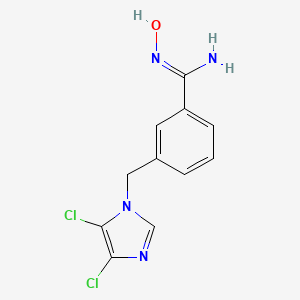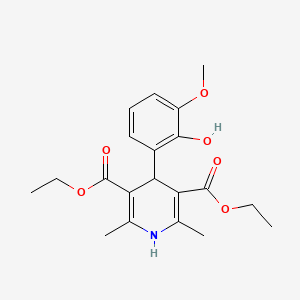
Methyl 2-(4-bromophenyl)-6-p-tolylpyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(4-Bromofenil)-6-p-tolilpirridina-4-carboxilato de metilo es un compuesto orgánico que pertenece a la clase de los derivados de la piridina. Este compuesto se caracteriza por la presencia de un grupo bromofenilo y un grupo tolilo unidos a un anillo de piridina, con un grupo funcional éster metílico en la posición 4 del anillo de piridina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-(4-Bromofenil)-6-p-tolilpirridina-4-carboxilato de metilo se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de acoplamiento de Suzuki-Miyaura, que es una reacción de acoplamiento cruzado catalizada por paladio entre un haluro de arilo y un ácido borónico de arilo. La reacción generalmente requiere un catalizador de paladio, una base y un solvente como tolueno o etanol. Las condiciones de reacción incluyen calentar la mezcla de reacción a una temperatura de alrededor de 80-100 °C durante varias horas .
Métodos de producción industrial
En un entorno industrial, la producción de 2-(4-Bromofenil)-6-p-tolilpirridina-4-carboxilato de metilo puede implicar procesos de flujo continuo o de lotes a gran escala. El uso de reactores automatizados y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento de la síntesis. La purificación del producto final se logra típicamente mediante técnicas de recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(4-Bromofenil)-6-p-tolilpirridina-4-carboxilato de metilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo para formar los ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio para producir alcoholes o aminas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico, trióxido de cromo en ácido acético.
Reducción: Hidruro de aluminio y litio en éter, borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas, tioles o alcóxidos en presencia de una base como hidróxido de sodio o carbonato de potasio.
Principales productos formados
Oxidación: Ácidos carboxílicos, cetonas.
Reducción: Alcoholes, aminas.
Sustitución: Derivados sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
El 2-(4-Bromofenil)-6-p-tolilpirridina-4-carboxilato de metilo tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas orgánicas más complejas. También se emplea en el estudio de mecanismos de reacción y catálisis.
Biología: Se investiga por sus posibles actividades biológicas, como las propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Se explora como un posible candidato a fármaco para diversas aplicaciones terapéuticas, incluidas las actividades antiinflamatorias y antitumorales.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros y componentes electrónicos.
Mecanismo De Acción
El mecanismo de acción del 2-(4-Bromofenil)-6-p-tolilpirridina-4-carboxilato de metilo implica su interacción con dianas moleculares y vías específicas. El compuesto puede actuar uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación celular, lo que lleva a efectos anticancerígenos. Las dianas moleculares y vías exactas pueden variar según la aplicación específica y el contexto biológico .
Comparación Con Compuestos Similares
Compuestos similares
2-(4-Bromofenil)acetato de metilo: Estructura similar con un grupo bromofenilo y un grupo funcional éster metílico.
Ácido 4-bromofenilacético: Contiene un grupo bromofenilo y un grupo funcional ácido carboxílico.
2-(4-Bromofenil)piperazina: Presenta un grupo bromofenilo y un anillo de piperazina.
Singularidad
El 2-(4-Bromofenil)-6-p-tolilpirridina-4-carboxilato de metilo es único debido a la presencia de un grupo bromofenilo y un grupo tolilo unidos a un anillo de piridina. Esta combinación estructural confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C20H16BrNO2 |
|---|---|
Peso molecular |
382.2 g/mol |
Nombre IUPAC |
methyl 2-(4-bromophenyl)-6-(4-methylphenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C20H16BrNO2/c1-13-3-5-14(6-4-13)18-11-16(20(23)24-2)12-19(22-18)15-7-9-17(21)10-8-15/h3-12H,1-2H3 |
Clave InChI |
BWGNQTHZVFVWIP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)OC)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-n-Butoxycarbonylfuro[2,3-c]pyridine](/img/structure/B12047246.png)

![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-propyl-[1,3,4]thiadiazol-2-yl)-amide](/img/structure/B12047252.png)
![N-(2,6-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12047258.png)





![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12047288.png)
![4-((E)-{[{2-[(Cyclohexylamino)carbonyl]anilino}(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl (2E)-3-phenyl-2-propenoate](/img/structure/B12047297.png)

![cyclo[Gln-Trp-Phe-Gly-Leu-Met]](/img/structure/B12047301.png)
